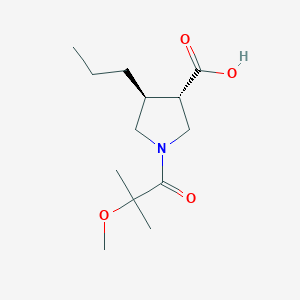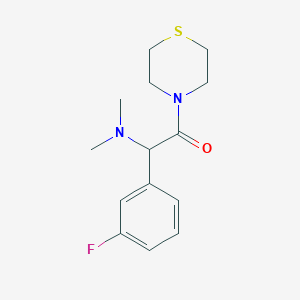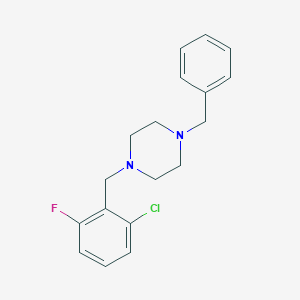
(3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid, also known as MMPP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MMPP is a derivative of the natural amino acid proline and has been found to exhibit interesting biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid is not fully understood. However, it is believed to exert its neuroprotective effects by modulating various signaling pathways in the brain. (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid has been found to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxification enzymes. It has also been shown to inhibit the activation of microglia, which are immune cells in the brain that contribute to neuroinflammation.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid has been found to exhibit other interesting biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid has also been found to have anti-inflammatory effects in the gut and may have potential as a treatment for inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid in lab experiments is its relatively simple synthesis method. (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid can be synthesized using commercially available starting materials and standard laboratory techniques. However, one of the limitations of (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid research. One area of interest is its use as a potential drug candidate for the treatment of Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid and its potential therapeutic applications. Other potential future directions include exploring the anti-cancer and anti-inflammatory effects of (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid and developing more efficient synthesis methods for the compound.
Conclusion:
In conclusion, (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid is a synthetic compound with interesting biochemical and physiological effects. Its potential therapeutic applications in the treatment of neurological disorders, cancer, and inflammatory diseases make it an attractive target for further research. With its relatively simple synthesis method and potential for multiple applications, (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid has the potential to become an important compound in the field of medicinal chemistry.
Méthodes De Synthèse
(3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid is synthesized through a multistep process starting from commercially available starting materials. The first step involves the protection of the carboxylic group of proline with a tert-butoxycarbonyl (Boc) group. This is followed by the alkylation of the protected proline with propyl bromide. The resulting intermediate is then subjected to a series of reactions involving reduction, deprotection, and esterification to ultimately yield (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid.
Applications De Recherche Scientifique
(3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid has been studied extensively for its potential therapeutic applications. One of the major areas of research has been its use as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease. (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
(3S,4S)-1-(2-methoxy-2-methylpropanoyl)-4-propylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-6-9-7-14(8-10(9)11(15)16)12(17)13(2,3)18-4/h9-10H,5-8H2,1-4H3,(H,15,16)/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXKHQZWSXNRQY-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1C(=O)O)C(=O)C(C)(C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1C(=O)O)C(=O)C(C)(C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-tert-butyl-3-[2-(methylthio)ethyl]-5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5684237.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N,1,3-trimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5684243.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5684265.png)
![1-ethyl-3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5684272.png)
![6-oxo-6H-benzo[c]chromen-3-yl 3-phenylacrylate](/img/structure/B5684275.png)
![3-(3-fluorophenyl)-4-[(4-hydroxy-6-methylquinolin-2-yl)methyl]piperazin-2-one](/img/structure/B5684286.png)


![3-methyl-1-(4-pyridinylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5684306.png)
![4-[(4-bromo-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5684314.png)

![4-(1-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}piperidin-3-yl)benzoic acid](/img/structure/B5684330.png)
![3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5684336.png)
![1-{3-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-3-oxopropyl}-2-piperidinone](/img/structure/B5684341.png)